molecular formula C12H19N5 B11743835 N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11743835
M. Wt: 233.31 g/mol
InChI Key: HTOVCKIOLFVQMZ-UHFFFAOYSA-N
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Description

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by its unique structure, which includes a butan-2-yl group and a methyl group attached to the pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole precursors under controlled conditions. One common method involves the alkylation of 1-methyl-1H-pyrazol-3-amine with 1-(butan-2-yl)-1H-pyrazole-5-carbaldehyde in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-3-amine: A simpler pyrazole derivative with similar structural features.

    1-(butan-2-yl)-1H-pyrazole: Another related compound with a butan-2-yl group attached to the pyrazole ring.

Uniqueness

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has been extensively studied for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and potential applications in medicine.

PropertyValue
Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
IUPAC Name This compound
InChI Key JHHOXJQAKDHUGL-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the formation of the pyrazole ring through the cyclization of hydrazines with appropriate carbonyl compounds. The butan-2-yl group can be introduced via alkylation reactions, while the amine group is added through reductive amination techniques. These methods ensure high yields and purity, making it suitable for further biological studies .

Pharmacological Activity

The pharmacological potential of this compound has been evaluated in various studies, revealing a range of biological activities:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrazole nucleus have been shown to inhibit inflammation in carrageenan-induced paw edema models. In comparative studies, certain derivatives demonstrated inhibition rates comparable to standard anti-inflammatory drugs such as diclofenac .

Antimicrobial Activity

This compound has also been studied for its antimicrobial effects against various bacterial strains. Studies have shown that modifications in the structure can enhance antimicrobial activity significantly. For example, compounds with specific substituents demonstrated effectiveness against E. coli, S. aureus, and other pathogens .

Anticancer Potential

Recent findings suggest that pyrazole derivatives may possess anticancer properties. Specific compounds have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A series of 22 pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using a carrageenan-induced edema model. One compound exhibited over 84% inhibition compared to diclofenac .
  • Antimicrobial Screening : A novel series of 1-thiocarbamoyl substituted pyrazoles was tested against multiple bacterial strains, with one derivative showing strong activity against Pseudomonas aeruginosa .
  • Anticancer Research : In vitro studies have shown that certain pyrazole derivatives can inhibit the growth of cancer cells through apoptosis induction, suggesting their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways leading to therapeutic effects like anti-inflammation, antimicrobial action, and anticancer activity .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-10(2)17-11(5-7-14-17)9-13-12-6-8-16(3)15-12/h5-8,10H,4,9H2,1-3H3,(H,13,15)

InChI Key

HTOVCKIOLFVQMZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNC2=NN(C=C2)C

Origin of Product

United States

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